4-[acetyl(benzyl)amino]benzoic acid
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Overview
Description
4-[Acetyl(benzyl)amino]benzoic acid, also known as ABBA, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a non-steroidal anti-inflammatory drug (NSAID) that has shown promising results in the treatment of various diseases. ABBA has been synthesized using different methods, and its mechanism of action has been studied in detail.
Scientific Research Applications
Synthesis and Characterization
Derivatives of 4-amino benzoic acid have been synthesized for the purpose of studying their biological activities. The synthesis involves reactions with aldehyde and ketone, followed by spectroscopy methods (H1NMR, IR, UV, CHN) for diagnosis and studying the physical properties like color and melting point. These compounds show activity against gram-positive and gram-negative bacteria, indicating their potential in developing antimicrobial agents (Radi et al., 2019).
Building Blocks for Pseudopeptide Synthesis
The novel amino acid 4-Amino-3-(aminomethyl)benzoic acid (AmAbz) shows promise as a building block for the synthesis of peptidomimetics and as a scaffold for combinatorial chemistry. Its synthesis from 4-aminobenzoic acid and subsequent reactions highlight its versatility in organic synthesis, providing a pathway to synthesize complex pseudopeptides and peptidomimetics (Pascal et al., 2000).
Chemical Preservation and Food Science
Benzoic acid derivatives, including salts, alkyl esters, and related compounds, are widely used as antibacterial and antifungal preservatives and flavoring agents in food, cosmetic, hygiene, and pharmaceutical products. The review by del Olmo et al. (2017) covers the occurrence, uses, human exposure, metabolism, toxicology, and analytical detection methods of benzoic acid and its derivatives, highlighting their significant role in various industries and potential health concerns (del Olmo et al., 2017).
Organic Synthesis and Catalysis
The meta-C–H functionalization of benzoic acid derivatives via Pd(II)-catalysis opens new avenues for organic synthesis, offering a method to selectively modify benzoic acids at the meta position. This technique allows for the creation of synthetically useful tools for step-economical organic synthesis, demonstrating the critical role of benzoic acid derivatives in medicinal chemistry and drug development (Li et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
4-[acetyl(benzyl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-12(18)17(11-13-5-3-2-4-6-13)15-9-7-14(8-10-15)16(19)20/h2-10H,11H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHJMLZLNOJXKOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC1=CC=CC=C1)C2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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